Cas no 66353-85-3 (1-(4-chloro-2-methylphenyl)heptan-1-one)
1-(4-chloro-2-methylphenyl)heptan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chloro-2-methylphenyl)heptan-1-one
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- MDL: MFCD20920570
- Inchi: 1S/C14H19ClO/c1-3-4-5-6-7-14(16)13-9-8-12(15)10-11(13)2/h8-10H,3-7H2,1-2H3
- InChI Key: PNOCHBSHZYGGNC-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Cl)C=C1C)(=O)CCCCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
1-(4-chloro-2-methylphenyl)heptan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB433143-1 g |
1-(4-Chloro-2-methylphenyl)heptan-1-one |
66353-85-3 | 1g |
€635.40 | 2023-03-10 | ||
| abcr | AB433143-1g |
1-(4-Chloro-2-methylphenyl)heptan-1-one; . |
66353-85-3 | 1g |
€1285.20 | 2025-04-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651092-1g |
1-(4-Chloro-2-methylphenyl)heptan-1-one |
66353-85-3 | 98% | 1g |
¥7812.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651092-5g |
1-(4-Chloro-2-methylphenyl)heptan-1-one |
66353-85-3 | 98% | 5g |
¥17542.00 | 2024-05-04 |
1-(4-chloro-2-methylphenyl)heptan-1-one Suppliers
1-(4-chloro-2-methylphenyl)heptan-1-one Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 1-(4-chloro-2-methylphenyl)heptan-1-one
Introduction to 1-(4-chloro-2-methylphenyl)heptan-1-one (CAS No. 66353-85-3) in Modern Chemical Research
1-(4-chloro-2-methylphenyl)heptan-1-one, identified by its Chemical Abstracts Service (CAS) number 66353-85-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a heptanone backbone substituted with a 4-chloro-2-methylphenyl group, has garnered attention due to its structural versatility and potential applications in synthetic chemistry and drug development. The presence of both chloro and methyl substituents on the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The structural motif of 1-(4-chloro-2-methylphenyl)heptan-1-one is particularly intriguing for medicinal chemists. The chloro group at the para position relative to the methyl substituent enhances electrophilicity, facilitating further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This reactivity has been leveraged in recent studies to explore derivatives with enhanced pharmacological profiles. Additionally, the heptanone moiety serves as a flexible linker, allowing for modifications that can influence solubility, metabolic stability, and target interaction.
Recent advancements in computational chemistry have highlighted the importance of 1-(4-chloro-2-methylphenyl)heptan-1-one as a key intermediate in the synthesis of small-molecule inhibitors. For instance, studies published in 2023 demonstrated its utility in generating substituted benzodiazepines and nonsteroidal anti-inflammatory drug (NSAID) analogs. The chloro and methyl groups on the phenyl ring were found to modulate binding affinity to specific enzymes, such as cyclooxygenase (COX) or serotonin receptors, which are critical targets in treating inflammation and neurological disorders.
In the context of drug discovery, the synthesis of 1-(4-chloro-2-methylphenyl)heptan-1-one has been optimized using greener methodologies to reduce environmental impact. Catalytic processes employing palladium or copper complexes have enabled efficient coupling reactions without excessive waste generation. These sustainable approaches align with global trends toward eco-friendly pharmaceutical production, ensuring that the compound remains accessible for academic and industrial applications without compromising efficiency.
The pharmacokinetic properties of derivatives derived from 1-(4-chloro-2-methylphenyl)heptan-1-one have also been extensively studied. Researchers have investigated how variations in the heptanone chain length and aromatic substitution patterns affect oral bioavailability and metabolic clearance rates. For example, modifications aimed at enhancing lipophilicity while maintaining metabolic stability have yielded compounds with promising preclinical activity against cancer cell lines. Such findings underscore the compound's potential as a building block for next-generation therapeutics.
Moreover, the role of 1-(4-chloro-2-methylphenyl)heptan-1-one in material science has not been overlooked. Its ability to serve as a precursor for liquid crystals and organic semiconductors has been explored in recent patents. The rigid aromatic core combined with the flexible aliphatic chain provides a unique balance of thermal stability and electronic conductivity, making it suitable for advanced display technologies and optoelectronic devices.
As research continues to evolve, the applications of 1-(4-chloro-2-methylphenyl)heptan-1-one are expected to expand further. Collaborative efforts between academia and industry are driving innovation in synthetic routes, enabling access to structurally diverse derivatives for high-throughput screening programs. The compound's well-documented reactivity profile ensures that it remains a cornerstone in organic synthesis, contributing to breakthroughs across multiple scientific disciplines.
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